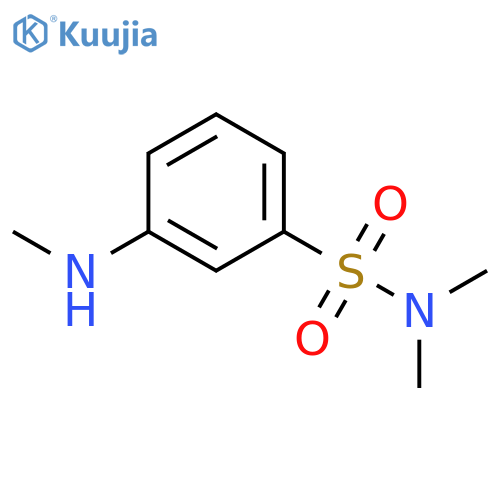

Cas no 86317-09-1 (N,N-dimethyl-3-(methylamino)benzene-1-sulfona mide)

N,N-dimethyl-3-(methylamino)benzene-1-sulfona mide 化学的及び物理的性質

名前と識別子

-

- N,N-dimethyl-3-(methylamino)benzene-1-sulfona mide

- N,N-dimethyl-3-(methylamino)benzenesulfonamide

-

- インチ: 1S/C9H14N2O2S/c1-10-8-5-4-6-9(7-8)14(12,13)11(2)3/h4-7,10H,1-3H3

- InChIKey: GLESQKJKDNIQIL-UHFFFAOYSA-N

- ほほえんだ: C1(S(N(C)C)(=O)=O)=CC=CC(NC)=C1

N,N-dimethyl-3-(methylamino)benzene-1-sulfona mide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4998974-0.05g |

N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide |

86317-09-1 | 95.0% | 0.05g |

$135.0 | 2025-02-20 | |

| Enamine | EN300-4998974-10.0g |

N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide |

86317-09-1 | 95.0% | 10.0g |

$2638.0 | 2025-02-20 | |

| 1PlusChem | 1P028214-500mg |

N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide |

86317-09-1 | 95% | 500mg |

$656.00 | 2024-04-21 | |

| 1PlusChem | 1P028214-50mg |

N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide |

86317-09-1 | 95% | 50mg |

$222.00 | 2024-04-21 | |

| Aaron | AR02829G-2.5g |

N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide |

86317-09-1 | 95% | 2.5g |

$1678.00 | 2025-02-15 | |

| 1PlusChem | 1P028214-5g |

N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide |

86317-09-1 | 95% | 5g |

$2261.00 | 2024-04-21 | |

| Aaron | AR02829G-5g |

N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide |

86317-09-1 | 95% | 5g |

$2472.00 | 2023-12-15 | |

| Aaron | AR02829G-500mg |

N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide |

86317-09-1 | 95% | 500mg |

$685.00 | 2025-02-15 | |

| Aaron | AR02829G-1g |

N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide |

86317-09-1 | 95% | 1g |

$870.00 | 2025-02-15 | |

| Enamine | EN300-4998974-5.0g |

N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide |

86317-09-1 | 95.0% | 5.0g |

$1779.0 | 2025-02-20 |

N,N-dimethyl-3-(methylamino)benzene-1-sulfona mide 関連文献

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

N,N-dimethyl-3-(methylamino)benzene-1-sulfona mideに関する追加情報

Recent Advances in the Study of N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide (CAS: 86317-09-1) in Chemical Biology and Pharmaceutical Research

N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide (CAS: 86317-09-1) is a sulfonamide derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of various studies aimed at exploring its biological activities, mechanism of action, and potential as a drug candidate. The following sections provide an overview of the latest research findings related to this compound, highlighting its significance in the field.

Recent studies have focused on the synthesis and optimization of N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide to enhance its pharmacological properties. Researchers have employed advanced synthetic techniques, including microwave-assisted synthesis and catalytic methods, to improve yield and purity. These efforts have led to the development of derivatives with improved solubility and bioavailability, which are critical for drug development. Computational modeling and structure-activity relationship (SAR) studies have further elucidated the molecular interactions of this compound with biological targets.

In vitro and in vivo studies have demonstrated the compound's potential as an inhibitor of specific enzymes involved in inflammatory and oncogenic pathways. For instance, recent findings indicate that N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide exhibits inhibitory activity against carbonic anhydrase isoforms, which are implicated in various diseases, including cancer and glaucoma. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammation, showing promising results in reducing cytokine production and oxidative stress.

The pharmacokinetic profile of N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide has also been a focus of recent research. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) properties, revealing favorable characteristics such as moderate plasma protein binding and good tissue penetration. These findings support its potential as a lead compound for further drug development. However, challenges such as metabolic stability and potential toxicity in long-term use remain areas of active investigation.

Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the translation of these research findings into preclinical development. Patents filed in recent years highlight the commercial interest in this compound and its derivatives, particularly for applications in oncology and inflammatory diseases. The integration of high-throughput screening and artificial intelligence in drug discovery has further expanded the scope of research, enabling the identification of novel applications for N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide.

In conclusion, N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide (CAS: 86317-09-1) represents a promising candidate in the field of chemical biology and pharmaceutical research. Its diverse biological activities, coupled with ongoing advancements in synthetic and analytical methodologies, position it as a valuable scaffold for future drug development. Continued research efforts are expected to uncover additional therapeutic potentials and address existing challenges, paving the way for its eventual clinical application.

86317-09-1 (N,N-dimethyl-3-(methylamino)benzene-1-sulfona mide) 関連製品

- 99233-26-8(5-Chloro-2-nitroacetylaniline)

- 618441-71-7((1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol)

- 2172047-99-1(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoylpyrrolidine-3-carboxylic acid)

- 862740-05-4(4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)

- 2138203-64-0(7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine)

- 2224352-74-1(7-Methyl-4-(prop-2-enoyl)-1lambda6,4-thiazepane-1,1-dione)

- 879862-14-3(N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide)

- 2229116-81-6(2-{3-(difluoromethyl)sulfanylphenyl}cyclopropan-1-amine)

- 2227918-46-7((1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol)

- 1217853-98-9(Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3)